N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine
Overview
Description
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds that contain a ring structure composed of three carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an amino group, a chloro group, and a methylalanine moiety attached to the triazine ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as other 1,3,5-triazine derivatives, have been found to exhibit antitumor and antimicrobial properties, suggesting potential targets within these biological systems.
Mode of Action
For instance, some triazine derivatives have been found to induce cell cycle arrest in a p53-independent manner , suggesting that they may interact with cellular machinery involved in cell cycle regulation.
Result of Action
Similar compounds have been found to exhibit cytotoxic activity toward tumor cell lines , suggesting that this compound could have similar effects.
Biochemical Analysis
Biochemical Properties
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular metabolism . The compound’s interaction with proteins often involves binding to specific active sites, leading to inhibition or activation of the protein’s function . Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, the compound has been shown to induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Additionally, it can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at specific phases .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, van der Waals forces, and hydrophobic interactions . This binding can result in enzyme inhibition or activation, depending on the target enzyme . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of metabolic pathways and prolonged cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anticancer activity, without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where the compound’s efficacy plateaus or decreases beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation and elimination . The compound can also affect metabolic flux by altering the levels of key metabolites in pathways such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes via transporter proteins, influencing its intracellular concentration and localization . Additionally, binding to plasma proteins can affect its distribution and bioavailability in different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to accumulate in the mitochondria, where it can exert its effects on mitochondrial function and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine typically involves the reaction of 4-amino-6-chloro-1,3,5-triazine with 2-methylalanine under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the substitution reaction. The reaction is usually carried out in an aqueous or organic solvent at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as crystallization and chromatography may be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, amines, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while oxidation and reduction reactions can produce different amino or hydroxyl derivatives .
Scientific Research Applications
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazin-2-yl derivatives: These compounds share the triazine ring structure and similar functional groups.
2-Methylalanine derivatives: Compounds with similar amino acid moieties.
Uniqueness
N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine is unique due to the combination of the triazine ring and the methylalanine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-methylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN5O2/c1-7(2,3(14)15)13-6-11-4(8)10-5(9)12-6/h1-2H3,(H,14,15)(H3,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVSIGWGHYIRFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)NC1=NC(=NC(=N1)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90783416 | |
Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36749-35-6 | |
Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)-2-methylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90783416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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